Home > Products > Screening Compounds P111849 > Boron phosphide (BP)
Boron phosphide (BP) - 12008-82-1

Boron phosphide (BP)

Catalog Number: EVT-435987
CAS Number: 12008-82-1
Molecular Formula: BP
Molecular Weight: 41.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Boron phosphide belongs to the category of semiconductor materials and is characterized as a wide bandgap semiconductor. It has a zinc blende crystal structure, which is significant for its electronic properties. The compound exhibits both n-type and p-type conductivity depending on the doping elements used during its synthesis.

Synthesis Analysis

The synthesis of boron phosphide can be achieved through several methods, each with distinct parameters and outcomes:

  1. Self-Propagating High-Temperature Synthesis: This method involves the reaction between boron phosphate and magnesium. The mixture is ignited with minimal energy input, allowing the reaction to sustain itself due to the heat generated (approximately 1050 cal/g) during the process. The optimal mass ratio of boron phosphate to magnesium is about 1:1, with pressures applied ranging from 8,600 to 30,000 psi to achieve high-density pellets .
  2. High-Pressure High-Temperature Method: Large single crystals of boron phosphide can be synthesized by applying high pressure (around 5 GPa) and high temperature (approximately 3000 °C). This method utilizes a eutectic melt growth mechanism, which facilitates the formation of millimeter-sized crystals .
  3. Direct Reaction of Elements: Boron phosphide can also be synthesized directly from elemental boron and phosphorus at elevated temperatures (above 1200 °C) and pressures exceeding 20 kbar. This method is less common due to the challenges associated with handling phosphorus .
  4. Co-Evaporation Technique: In this method, boron and phosphorus are co-evaporated under controlled conditions to produce thin films of boron phosphide. This approach allows for precise control over the stoichiometry and morphology of the resulting material .
Molecular Structure Analysis

Boron phosphide crystallizes in a cubic lattice structure, specifically in the zinc blende configuration. Each boron atom is tetrahedrally coordinated by phosphorus atoms, leading to a highly symmetrical arrangement that contributes to its mechanical strength and thermal stability.

  • Lattice Parameters: The lattice constant for cubic boron phosphide is approximately 4.5 Å.
  • Bonding Characteristics: The bonding in boron phosphide is predominantly covalent, characterized by strong B-P bonds that contribute to its hardness and thermal conductivity.

X-ray diffraction analysis reveals distinct peaks corresponding to the crystalline phase of boron phosphide, confirming its successful synthesis .

Chemical Reactions Analysis

Boron phosphide participates in various chemical reactions:

  1. Reactivity with Acids: Boron phosphide reacts with strong acids (e.g., hydrochloric acid) to produce phosphine gas and boron salts.
  2. Oxidation: When exposed to oxygen at elevated temperatures, boron phosphide can oxidize to form boron oxides and phosphorus pentoxide.
  3. Doping Reactions: The electrical properties of boron phosphide can be modified through doping with elements such as nitrogen or aluminum, which introduces additional charge carriers into the material.

These reactions are crucial for tailoring the properties of boron phosphide for specific applications.

Mechanism of Action

The mechanism of action for boron phosphide largely revolves around its semiconductor behavior:

  • Charge Carrier Dynamics: In n-type boron phosphide, phosphorus acts as a donor, providing free electrons that contribute to electrical conductivity. Conversely, p-type doping introduces holes as charge carriers.
  • Thermal Conductivity: Boron phosphide exhibits high thermal conductivity due to its strong covalent bonds and efficient phonon transport mechanisms.

The bandgap energy of boron phosphide is approximately 2.0 eV, making it suitable for optoelectronic applications such as light-emitting diodes and laser diodes.

Physical and Chemical Properties Analysis

Boron phosphide possesses several notable physical and chemical properties:

  • Hardness: It ranks among the hardest known materials, comparable to diamond.
  • Thermal Stability: It remains stable at high temperatures, making it suitable for applications in harsh environments.
  • Electrical Properties: Boron phosphide exhibits high electron mobility (up to 2000 cm²/Vs), contributing to its effectiveness in electronic devices.
  • Chemical Resistance: It shows resistance to corrosion when exposed to various chemicals.

These properties make boron phosphide an attractive candidate for advanced materials applications.

Applications

Boron phosphide has a wide range of scientific applications:

  1. Semiconductor Devices: Due to its electronic properties, it is used in high-power electronic devices and optoelectronic components.
  2. Cutting Tools: Its hardness makes it suitable for manufacturing cutting tools that require wear resistance.
  3. Thermal Management Materials: Its excellent thermal conductivity allows it to be used in heat sinks and other thermal management applications.
  4. Photocatalysis: Research indicates potential use in photocatalytic systems for hydrogen production under visible light .
Introduction to Boron Phosphide (BP)

Historical Development and Discovery Trajectory

The scientific journey of Boron Phosphide began in 1891 when French chemist Henri Moissan first synthesized crystals through direct reaction of boron and phosphorus at high temperatures, marking the earliest documented creation of this compound. Despite this early achievement, Boron Phosphide remained a chemical curiosity for decades due to significant synthesis challenges and insufficient analytical techniques for characterizing its structure and properties. The pivotal breakthrough came in 1957 when Popper and Ingles successfully identified the zinc blende crystal structure (space group F43m) of Boron Phosphide, establishing its fundamental identity as a III–V semiconductor isostructural with gallium arsenide and indium phosphide but with distinct property advantages. This structural elucidation catalyzed sustained research throughout the latter half of the 20th century, focused primarily on overcoming synthesis barriers and understanding its electronic characteristics. The 21st century has witnessed accelerated progress in Boron Phosphide research, driven particularly by advances in deposition techniques that enabled controlled growth of low-dimensional structures such as nanowires, nanoparticles, and thin films, opening pathways for practical device integration [1] [3] [4].

Table 1: Key Historical Milestones in Boron Phosphide Research

YearDevelopmentSignificance
1891Initial synthesis by Henri MoissanFirst production of Boron Phosphide crystals through direct element reaction
1957Structural identification by Popper & InglesConfirmed zinc blende crystal structure (F43m space group)
1960Semiconducting properties establishedConfirmed indirect bandgap (~2.1 eV) and measured electrical characteristics
2017Nanostructure synthesis breakthroughsDevelopment of controlled growth methods for nanowires and nanoparticles
2025Multifunctional application demonstrationsValidation in thermal management, energy conversion, and sensor technologies

Fundamental Chemical and Bonding Characteristics

The remarkable stability and properties of Boron Phosphide originate from its unique chemical bonding configuration. In its predominant cubic phase (zinc blende structure), each boron atom forms four covalent bonds with phosphorus atoms in a tetrahedral arrangement, and vice versa, creating a three-dimensional network with a lattice constant of 0.45383 nm. This structure exhibits strongly polar B–P bonds due to the significant electronegativity difference between boron (χ = 2.04) and phosphorus (χ = 2.19), resulting in partial ionic character (approximately 20%) within predominantly covalent bonds. This bonding polarity creates substantial charge redistribution within the lattice, influencing both electrical transport behavior and chemical reactivity. Unlike elemental semiconductors, the absence of pure homopolar bonds (B–B or P–P) in crystalline Boron Phosphide contributes to its exceptional stability, with decomposition occurring only above 1,100°C under atmospheric pressure [1] [3] [4].

Boron Phosphide exhibits extraordinary chemical inertness that distinguishes it from many semiconductor materials. It demonstrates remarkable resistance to mineral acids (including hydrochloric acid, sulfuric acid, and nitric acid), boiling aqueous alkali solutions, and even aqua regia—a property attributed to the strength of its B–P bonds and the stability of its surface passivation layer. This inertness persists across a wide temperature range, making it suitable for corrosive environments where conventional semiconductors would rapidly degrade. The material is only susceptible to attack by molten alkalis at elevated temperatures, where the strongly basic conditions disrupt the boron-phosphorus bonding network. This combination of robust covalent bonding and chemical resilience positions Boron Phosphide uniquely for applications requiring both electronic functionality and durability in chemically aggressive environments [1] [4].

Significance as a III–V Semiconductor in Modern Materials Science

Within the III–V semiconductor family, Boron Phosphide occupies a distinctive niche due to its complementary properties relative to more established compounds like gallium arsenide, indium phosphide, and gallium nitride. Its exceptionally wide indirect bandgap of approximately 2.1 eV enables operation at higher temperatures and voltages than silicon-based devices, while simultaneously offering superior thermal management capabilities. Boron Phosphide possesses the highest experimentally confirmed thermal conductivity among III–V semiconductors, reaching values near 500 W·m⁻¹·K⁻¹ at room temperature—comparable to conventional metals and surpassed only by diamond and graphite among electrical materials. This exceptional thermal conductivity originates from its relatively low atomic mass, strong covalent bonding, and simple crystal structure, which facilitate efficient phonon transport with minimal scattering. This combination addresses the critical heat dissipation challenges that increasingly constrain the performance density of modern electronic and optoelectronic systems as device dimensions continue to shrink [1] [2] [3].

Table 2: Comparative Semiconductor Properties at Room Temperature

PropertyBoron PhosphideSiliconGallium ArsenideGallium Nitride
Bandgap (eV)2.1 (indirect)1.1 (indirect)1.4 (direct)3.4 (direct)
Thermal Conductivity (W·m⁻¹·K⁻¹)~50015055130
Electron Mobility (cm²·V⁻¹·s⁻¹)~2001,4008,5001,200
Melting Point (°C)>1,100 (decomposes)1,4141,238>2,500 (sublimes)
Hardness (GPa)3210712

Beyond thermal management, Boron Phosphide offers tunable electronic properties through doping and structural engineering. Undoped material typically exhibits n-type conductivity due to intrinsic defects, but controlled doping enables both n-type and p-type conductivity essential for device fabrication. Silicon doping introduces n-type characteristics, while incorporating carbon or magnesium yields p-type behavior. Recent advances in low-dimensional forms—particularly hexagonal Boron Phosphide—have revealed additional electronic versatility. Theoretical investigations predict that hexagonal Boron Phosphide monolayers could exhibit carrier mobilities exceeding 1,000 cm²·V⁻¹·s⁻¹, potentially rivaling graphene while offering the advantage of a tunable bandgap. This combination of properties positions Boron Phosphide as a compelling material candidate for next-generation high-power electronics, high-temperature sensors, deep-ultraviolet optoelectronics, and efficient energy conversion systems where conventional semiconductors face fundamental limitations [3] [6] [9].

The material's exceptional hardness (32 GPa microhardness at 100g load) and radiation resistance further expand its applicability to extreme environments, including aerospace systems, nuclear instrumentation, and downhole energy applications. When combined with its thermal properties, these characteristics enable Boron Phosphide-based devices to maintain functionality under conditions that would irreversibly degrade most conventional semiconductors. Ongoing research focuses on overcoming synthesis challenges to realize these property advantages in practical devices, leveraging advanced deposition techniques and heterostructure engineering to integrate Boron Phosphide with complementary materials. As fabrication methodologies mature, Boron Phosphide is increasingly transitioning from a laboratory curiosity toward a material capable of addressing critical limitations in thermal management, high-power electronics, and sustainable energy technologies [1] [3] [4].

Properties

CAS Number

12008-82-1

Product Name

Boron phosphide (BP)

IUPAC Name

boranylidynephosphane

Molecular Formula

BP

Molecular Weight

41.79 g/mol

InChI

InChI=1S/BP/c1-2

InChI Key

FFBGYFUYJVKRNV-UHFFFAOYSA-N

SMILES

B#P

Canonical SMILES

B#P

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.